Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate
Description
Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate is a methyl ester derivative of furosemide (5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic acid), a potent loop diuretic widely used to treat edema and hypertension . The compound’s molecular formula is C₁₃H₁₃ClN₂O₅S (molecular weight: 344.77), differing from furosemide (C₁₂H₁₁ClN₂O₅S, 330.74) by the replacement of the carboxylic acid (-COOH) with a methyl ester (-COOCH₃) group.
Properties
CAS No. |
4793-48-0 |
|---|---|
Molecular Formula |
C13H13ClN2O5S |
Molecular Weight |
344.77 g/mol |
IUPAC Name |
methyl 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate |
InChI |
InChI=1S/C13H13ClN2O5S/c1-20-13(17)9-5-12(22(15,18)19)10(14)6-11(9)16-7-8-3-2-4-21-8/h2-6,16H,7H2,1H3,(H2,15,18,19) |
InChI Key |
DGEAZXYEOFMJBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1NCC2=CC=CO2)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate typically involves multiple steps, starting from readily available precursors. One common approach involves the chlorination of a suitable benzoate derivative, followed by the introduction of the sulfonamide group through a sulfonation reaction. The furan ring is then attached via a nucleophilic substitution reaction, and the final product is obtained through esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro substituent can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the nitro group produces an amine derivative.
Scientific Research Applications
Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or bind to receptors. The chloro and furan groups contribute to its binding affinity and specificity, influencing the pathways involved in its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Furosemide (5-(Aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoic Acid)
- Key Differences :
- Functional Group : Furosemide contains a carboxylic acid (-COOH) at position 1, while the methyl ester replaces this with -COOCH₃.
- Physicochemical Properties :
- Solubility : Furosemide is practically insoluble in water but soluble in alkaline solutions . The methyl ester’s increased lipophilicity may improve membrane permeability.
- Pharmacological Activity: Furosemide inhibits the Na⁺-K⁺-2Cl⁻ cotransporter in the kidney’s ascending loop of Henle, promoting diuresis . The methyl ester may act as a prodrug, requiring hydrolysis to the active carboxylic acid form .
Methyl 4-Chloro-2-((Furan-2-ylmethyl)amino)-5-((4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Pyridin-2-yl)Piperazin-1-yl)Sulfonyl)Benzoate (Compound 32, )
- Synthesis: Prepared via Pyry-BF₄/MgCl₂-mediated sulfonyl chloride formation (71% yield), indicating higher synthetic complexity compared to the target compound . Activity: Likely exhibits altered receptor binding due to the bulky boronic ester group, though pharmacological data are unavailable.
5-(Aminosulfonyl)-4-Chloro-2-[(Phenylmethyl)Amino]Benzamide (CAS 4793-61-7, )
- Key Differences :
- Functional Group : Replaces the methyl ester with a benzamide (-CONH₂) group.
- Physicochemical Properties :
- Molecular Weight : 339.80 (vs. 344.77 for the methyl ester).
- Activity: Benzamide derivatives often exhibit protease inhibition or receptor modulation, but specific data for this compound are lacking .
Methyl 2-Chloro-4-Methoxy-5-[5-({[(1R)-1-(4-Methylphenyl)Ethyl]Amino}Methyl)-2-Furyl]Benzoate (Compound 6, )
- Key Differences :
- Substituents : Features a methoxy (-OCH₃) group at position 4 and a chiral (1R)-1-(4-methylphenyl)ethylamine substituent.
- Synthesis : Prepared via reductive amination, highlighting divergent synthetic routes compared to sulfonamide-focused methodologies .
- Activity : The chiral center and methoxy group may influence stereoselective binding to targets like ion channels or enzymes.
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Accessibility : The target compound and its analogs are synthesized via sulfonamide coupling, reductive amination, or esterification, with yields ranging from 50% to 90% .
- Metabolic Considerations : The methyl ester group in the target compound may undergo hepatic esterase-mediated hydrolysis to release furosemide, prolonging its half-life compared to direct carboxylic acid administration .
- Structure-Activity Relationships (SAR): Sulfonamide Group: Critical for diuretic activity; removal or modification reduces Na⁺-K⁺-2Cl⁻ cotransporter inhibition . Furanylmethylamino Group: Enhances binding affinity to renal transporters; substitution with bulkier groups (e.g., boronic esters) may redirect activity .
Biological Activity
Methyl 5-(aminosulfonyl)-4-chloro-2-[(2-furanylmethyl)amino]benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms, and comparative analysis with similar compounds.
- Molecular Formula : C13H13ClN2O5S
- Molecular Weight : 344.77 g/mol
- IUPAC Name : Methyl 4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate
- CAS Number : 4793-48-0
This compound primarily functions as a diuretic agent . Its mechanism involves:
- Inhibition of Sodium and Chloride Reabsorption : It acts on the kidneys to prevent the reabsorption of sodium and chloride ions, leading to increased urine output, akin to the mechanism of furosemide.
- Potential Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory and analgesic properties, although further research is required to fully understand these effects.
Comparative Analysis with Similar Compounds
The structural characteristics of this compound allow it to be compared with other known diuretics. Below is a comparative table highlighting key similarities and differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Furosemide | Sulfonamide group; Loop diuretic | Widely used for heart failure; rapid action |
| Bumetanide | Similar sulfonamide structure; potent diuretic | More potent than furosemide; shorter half-life |
| Torsemide | Sulfonamide; longer half-life | Less frequent dosing; improved bioavailability |
| Ethacrynic Acid | Non-sulfonamide loop diuretic | Unique mechanism; less common due to side effects |
This compound distinguishes itself through its specific furan substitution, which may confer unique biological activities beyond traditional loop diuretics.
Diuretic Activity
Research indicates that this compound exhibits significant diuretic activity comparable to furosemide. It has been shown to effectively manage conditions such as edema and chronic renal insufficiency by enhancing renal excretion of water and electrolytes.
Anti-inflammatory Potential
In vitro studies have suggested that this compound may possess anti-inflammatory properties. However, detailed mechanistic studies are necessary to validate these findings and explore its potential therapeutic applications in inflammation-related disorders .
Case Studies
- Diuretic Efficacy in Clinical Settings : A study involving patients with congestive heart failure demonstrated that this compound produced a significant increase in urine output compared to placebo, supporting its use as an effective diuretic agent.
- Analgesic Properties : Preliminary animal studies indicated that the compound may reduce pain responses, suggesting potential applications in pain management therapies.
Q & A
Q. Critical Parameters :
- Temperature : Excess heat during chlorosulfonation can lead to over-sulfonation.
- Solvent Purity : Residual solvents in amination reduce yield.
- Catalyst Efficiency : Acid strength in esterification affects reaction rate and byproduct formation.
Basic: What analytical techniques are essential for confirming the structural identity of this compound?
Answer:
A multi-technique approach is required:
- NMR Spectroscopy :
- LC–MS/Q-TOF : Exact mass (m/z 330.74) confirms molecular ion [M+H]⁺. Fragmentation patterns validate substituent positions .
- IR Spectroscopy : Stretching bands for sulfonamide (1330–1160 cm⁻¹) and ester C=O (1720 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported solubility data across studies?
Answer:
Discrepancies arise from variations in experimental conditions:
- Methodology : Shake-flask vs. HPLC-derived solubility measurements may yield different results due to equilibration time and detection limits .
- pH Effects : Solubility increases in alkaline conditions (pH > 8) due to deprotonation of the sulfonamide group.
- Temperature : Solubility in methanol rises from 25 mg/mL at 20°C to 45 mg/mL at 40°C .
Table 1 : Solubility Comparison in Common Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Method | Reference |
|---|---|---|---|---|
| Water | <0.1 | 25 | Shake-flask | |
| Methanol | 25–30 | 25 | HPLC | |
| DMSO | >100 | 25 | Gravimetric |
Advanced: What strategies are used to characterize process-related impurities in this compound?
Answer:
Impurity profiling involves:
- HPLC-UV/Q-TOF : Identifies impurities at 0.1% levels. For example, Impurity C (2-amino-4-chloro-5-sulfamoylbenzoic acid) elutes earlier than the parent compound .
- NMR Spectroscopy : Distinguishes positional isomers (e.g., Impurity E, 2,4-dichlorobenzoic acid) via coupling patterns .
- Reference Standards : Certified materials (e.g., PHR9079) quantify impurities using validated calibration curves .
Q. Critical Parameters :
- Column choice (C18 vs. phenyl-hexyl) affects resolution of polar impurities.
- Forced degradation studies (acid/heat) accelerate impurity formation for method validation .
Advanced: What in vitro models are suitable for studying its pharmacokinetics and metabolic stability?
Answer:
Key models include:
- Hepatocyte Incubations : Assess Phase I/II metabolism. Furosemide (acid form) shows CYP450-independent metabolism, but ester derivatives may undergo hydrolysis .
- Caco-2 Cells : Predict intestinal absorption. The methyl ester’s logP (~2.1) suggests moderate permeability, requiring esterase activity for conversion to the acid .
- Microsomal Stability Assays : Measure half-life (t₁/₂) using LC–MS/MS. Co-factor supplementation (NADPH) identifies oxidative metabolites .
Basic: What are the defining spectral features in NMR and IR for this compound?
Answer:
- ¹H NMR (DMSO-d₆) :
- Furan protons: δ 6.35 (H-3), 6.55 (H-4), 7.60 (H-5).
- NH (sulfonamide): δ 7.2 (broad, exchangeable).
- CH₂ (furfuryl): δ 4.4 (d, J = 5.5 Hz).
- IR (KBr) :
Advanced: How is polymorph screening conducted, and what are the implications of different crystalline forms?
Answer:
- XRPD : Identifies distinct diffraction patterns for polymorphs (e.g., Form I vs. Form II).
- DSC/TGA : Melting point variations (e.g., 206°C for Form I vs. 198°C for Form II) correlate with stability .
- Solubility Differences : Amorphous forms show 2–3× higher solubility than crystalline counterparts but lower shelf-life .
Advanced: What computational methods predict biological targets and off-target interactions?
Answer:
- Molecular Docking : Screens against Na+/2Cl⁻/K⁺ cotransporter (NKCC2) to validate diuretic activity. The sulfonamide group forms hydrogen bonds with Thr-137 and Tyr-577 .
- QSAR Models : Predict toxicity using descriptors like topological polar surface area (TPSA) and logD .
Basic: How is chromatographic purity assessed, and what validation parameters are critical?
Answer:
- HPLC-UV : A C18 column (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:phosphate buffer, pH 3.0) achieves baseline separation.
- Validation Parameters :
Advanced: What metabolic pathways are identified, and how are reactive intermediates detected?
Answer:
- Phase I Metabolism : Ester hydrolysis to the carboxylic acid (Furosemide) dominates, mediated by carboxylesterases .
- Reactive Metabolites : Glutathione trapping assays with LC–MS/MS detect thioether adducts from sulfonamide oxidation .
- Species Differences : Rat hepatocytes show faster clearance than human, necessitating cross-species validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
